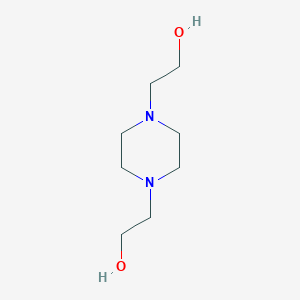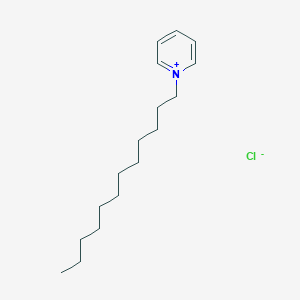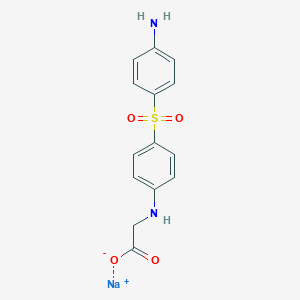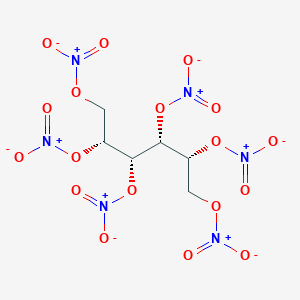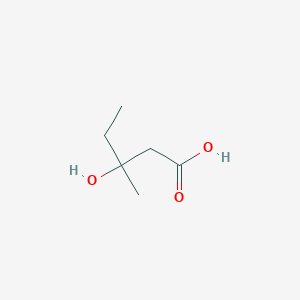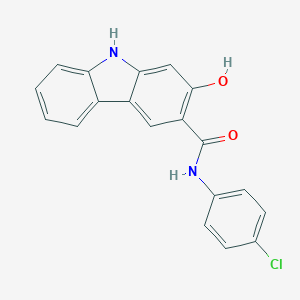
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide acts as a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting GSK-3, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide can modulate these processes and affect cellular behavior.
Biochemische Und Physiologische Effekte
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to promote the proliferation and survival of various cell types, including neural stem cells, embryonic stem cells, and cancer cells. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to modulate immune responses and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its selectivity for GSK-3, which allows for specific modulation of cellular processes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to be stable and effective in a wide range of cell types and experimental conditions. However, one limitation of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. One area of interest is the development of more selective and potent inhibitors of GSK-3, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide on various biological processes and to identify potential therapeutic applications. Finally, the use of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide in combination with other compounds may have synergistic effects and could lead to the development of new treatment strategies.
Synthesemethoden
The synthesis of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-hydroxy-3-nitrobenzoic acid to form 4-chloro-2-hydroxy-3-nitroaniline. This compound is then reduced to 4-chloro-2-hydroxy-3-aminobenzene, which is subsequently reacted with 3-carboxamido-9H-carbazole to form N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. It is commonly used as a selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).
Eigenschaften
CAS-Nummer |
132-61-6 |
|---|---|
Produktname |
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
Molekularformel |
C19H13ClN2O2 |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)15-9-14-13-3-1-2-4-16(13)22-17(14)10-18(15)23/h1-10,22-23H,(H,21,24) |
InChI-Schlüssel |
PPLNRTPNYCWODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
Andere CAS-Nummern |
132-61-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



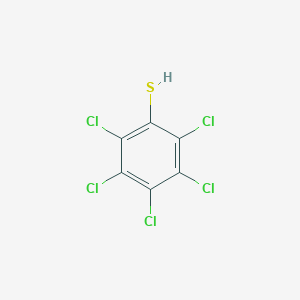
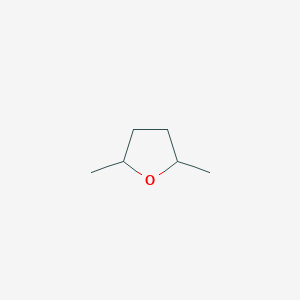
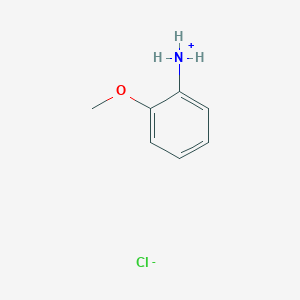
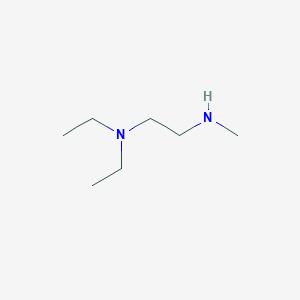
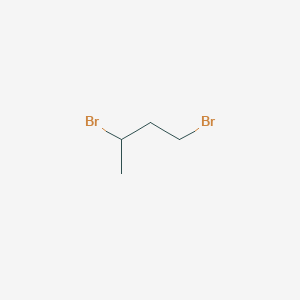
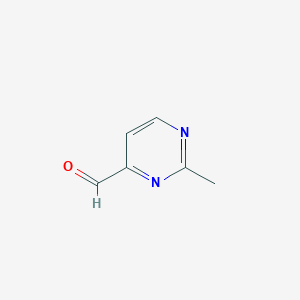
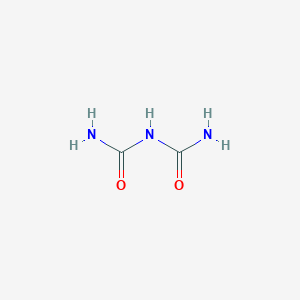
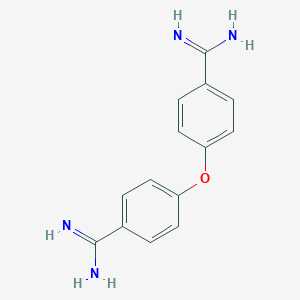
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
